Comparative Anti-Inflammatory Activity: Sinapaldehyde Glucoside vs. Sinapaldehyde in RAW264.7 Macrophages
In a cellular model of inflammation, Sinapaldehyde glucoside demonstrates measurable anti-inflammatory activity, though it is significantly less potent than its aglycone, sinapaldehyde. This highlights a clear structure-activity relationship where glycosylation reduces potency in this specific assay. This data is critical for selecting the appropriate compound for studies focused on inflammation or for understanding the impact of glycosylation on bioactivity. [1][2]
| Evidence Dimension | Anti-inflammatory Activity (LPS-induced NO Production) |
|---|---|
| Target Compound Data | IC50 > 100 μM |
| Comparator Or Baseline | Sinapaldehyde (aglycone) IC50 = 0.45 μM |
| Quantified Difference | >222-fold lower potency for the glucoside |
| Conditions | Murine RAW264.7 macrophages stimulated with LPS; 2h pretreatment with compound; 18h incubation |
Why This Matters
This >200-fold difference in potency dictates that Sinapaldehyde glucoside is not a functional substitute for sinapaldehyde in anti-inflammatory assays, guiding proper compound selection based on experimental objectives.
- [1] MedChemExpress. (n.d.). Sinapaldehyde glucoside - Antiinflammatory activity in mouse RAW264.7 cells. Retrieved from search result snippet for 'Sinapaldehyde glucoside IC50'. View Source
- [2] ScienceOpen. (2020). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. Retrieved from search result snippet for 'Sinapaldehyde glucoside IC50'. View Source
